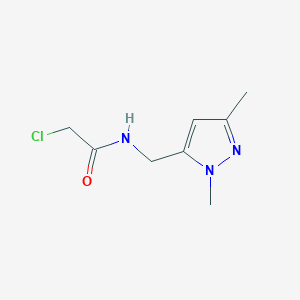
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide, also known as CDMA, is a chemical compound that has gained attention in scientific research due to its potential biological applications.
作用機序
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide is believed to exert its biological effects through the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDAC activity by 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide in lab experiments is its specificity for HDAC inhibition, which can lead to more targeted effects on cancer cells. However, 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has also been shown to have off-target effects on other enzymes, which can lead to unintended biological effects. 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
Future research on 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide could focus on its potential applications in combination with other cancer therapies, as well as its potential use in other disease states such as neurodegenerative diseases. Further investigation into the off-target effects of 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide on other enzymes could also provide insight into its biological effects. Additionally, research on the development of more soluble forms of 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide could expand its potential use in experimental settings.
In conclusion, 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide is a promising compound for scientific research due to its potential applications in cancer therapy, anti-inflammatory agents, and neuroprotection. While there are limitations to its use in lab experiments, continued research on 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide could lead to new insights into its biological effects and potential therapeutic applications.
合成法
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloroacetyl chloride with 1,3-dimethyl-1H-pyrazole in the presence of a base, followed by the reaction with methylamine. The final product is obtained through purification and crystallization.
科学的研究の応用
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has been studied for its potential applications in cancer therapy, specifically as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective properties.
特性
IUPAC Name |
2-chloro-N-[(2,5-dimethylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6-3-7(12(2)11-6)5-10-8(13)4-9/h3H,4-5H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYVPGZZRDPMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)

![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)




![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)

![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)
